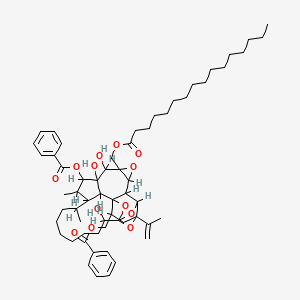
Gnidimacrin-20-palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gnidimacrin-20-palmitate involves the esterification of gnidimacrin with palmitic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
the extraction and isolation from natural sources, such as Gnidia subcordata, remain a viable method for obtaining this compound .
化学反应分析
Types of Reactions
Gnidimacrin-20-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpenoid structure.
Reduction: Reduction reactions can alter the ester bond, potentially converting it back to the alcohol and acid components.
Substitution: Substitution reactions can occur at various positions on the diterpenoid skeleton, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学研究应用
Gnidimacrin-20-palmitate has a wide range of scientific research applications:
作用机制
Gnidimacrin-20-palmitate exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to various downstream effects, including the inhibition of cyclin-dependent kinase 2 (cdk2) activity, resulting in cell cycle arrest at the G1 phase . The compound’s ability to activate PKC is a key factor in its antitumor and anti-HIV activities .
相似化合物的比较
Similar Compounds
Gnidimacrin: The parent compound of Gnidimacrin-20-palmitate, known for its potent biological activities.
Stellerarin: Another diterpenoid ester with antitumor properties.
Stelleramacrin: A novel compound with similar antitumor and cytotoxic activities.
Uniqueness
This compound is unique due to its specific esterification with palmitic acid, which may enhance its biological activity and stability compared to its parent compound, Gnidimacrin .
属性
CAS 编号 |
60796-71-6 |
|---|---|
分子式 |
C60H84O13 |
分子量 |
1013.3 g/mol |
IUPAC 名称 |
[12-benzoyloxy-9-(hexadecanoyloxymethyl)-10,11,22-trihydroxy-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate |
InChI |
InChI=1S/C60H84O13/c1-6-7-8-9-10-11-12-13-14-15-16-17-28-35-46(62)68-38-57-52(70-57)48-51-56(39(2)3)36-44(37-67-53(63)42-30-23-20-24-31-42)59(48)49-47(40(4)29-22-18-19-27-34-45(61)60(71-51,72-56)73-59)41(5)50(58(49,66)55(57)65)69-54(64)43-32-25-21-26-33-43/h20-21,23-26,30-33,40-41,44-45,47-52,55,61,65-66H,2,6-19,22,27-29,34-38H2,1,3-5H3 |
InChI 键 |
FIXBTCJNFYGENP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC12C(O1)C3C4C5(CC(C36C7C(C(CCCCCCC(C(O4)(O5)O6)O)C)C(C(C7(C2O)O)OC(=O)C8=CC=CC=C8)C)COC(=O)C9=CC=CC=C9)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















